molecular formula C57H68N4O15 B607220 FKBP12 PROTAC dTAG-13 CAS No. 2064175-41-1

FKBP12 PROTAC dTAG-13

货号 B607220
CAS 编号: 2064175-41-1
分子量: 1049.18
InChI 键: BJFBRLAWLPZOMJ-VOSOTEEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FKBP12 PROTAC dTAG-13 (dTAG-13) is a PROTAC-based heterobifunctional degrader . It is a selective degrader of FKBP12F36V with expression of FKBP12F36V in-frame with a protein of interest . FKBP12 PROTAC dTAG-13 effectively engages FKBP12F36V and CRBN, thereby selectively degrading FKBP12F36V .


Synthesis Analysis

The synthesis of FKBP12 PROTAC dTAG-13 involves the creation of a chemical biology system that leverages the potency of cell-permeable heterobifunctional degraders . The dTAG system pairs a novel degrader of FKBP12 F36V with expression of FKBP12 F36V in-frame with a protein of interest .


Molecular Structure Analysis

The molecular formula of FKBP12 PROTAC dTAG-13 is C57H68N4O15 . The InChIKey is BJFBRLAWLPZOMJ-QHVFGHLPSA-N . The molecular weight is 1049.2 g/mol .


Chemical Reactions Analysis

FKBP12 PROTAC dTAG-13 treatment leads to rapid and selective CRBN-mediated degradation of FKBP12 F36V in cells . It causes rapid degradation of nuclear and cytoplasmic FKBP12F36V fusion chimeras .


Physical And Chemical Properties Analysis

The physical and chemical properties of FKBP12 PROTAC dTAG-13 are characterized by its molecular formula C57H68N4O15 and its molecular weight 1049.2 g/mol .

科学研究应用

Protein Function Investigation

dTAG-13 is used in the field of Cellular and Molecular Life Sciences to understand protein function . It is used to target specific proteins for degradation in a spatio-temporal manner . This approach is increasingly desired as a therapeutic approach and as a means to aid investigations in protein function . The efficacy of dTAG-13 to degrade overexpressed dTAG–KRAS–G12V was shown in mice, thereby establishing the dTAG system as an elegant FKBP12-based proteolytic system .

Alternative to Genetic Methods for Target Validation

dTAG-13 is used as an alternative to genetic methods for target validation . The application of dTAG-13 induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins in vitro and in vivo . It is generalizable to a range of fusion proteins .

Mammalian Development Research

dTAG-13 is used in the field of Developmental Biology to study mammalian development . A homozygous knock-in mouse with a FKBP12F36V tag fused to negative elongation factor b (NELFB) locus was generated to test the functionality of the degradation tag in vivo (dTAG) degron system in mammalian development . The dTAG system was found to be non-toxic, rapid, and efficient in embryos from the zygote-to-mid-gestation stages . Acute depletion of NELFB revealed a specific role in zygote-to-2-cell development and zygotic genome activation (ZGA) .

Understanding Disease Mechanisms

dTAG-13 is used in the field of Pathobiology to understand disease mechanisms . The dTAG system provides numerous opportunities for understanding disease mechanisms, modelling therapeutic interventions and constructing synthetic gene networks . It has been applied successfully in cultured mammalian cells .

Modelling Therapeutic Interventions

dTAG-13 is used in the field of Pharmacology to model therapeutic interventions . The dTAG system has been used to identify and validate novel targets in cancer . It provides a unique avenue to assess a protein’s function in a variety of model systems .

Constructing Synthetic Gene Networks

dTAG-13 is used in the field of Synthetic Biology to construct synthetic gene networks . The dTAG system allows proteins of interest to be rapidly degraded, in a reversible and tuneable manner, in response to a chemical stimulus . This provides numerous opportunities for constructing synthetic gene networks .

安全和危害

FKBP12 PROTAC dTAG-13 is for research use only, not for human or veterinary use .

未来方向

Targeted protein degradation (TPD) is an innovative pharmacological modality to directly alter protein abundance with promising clinical potential in cancer, even for undruggable proteins . The potential of these approaches to overcome major issues connected to targeted therapies in sarcomas, including drug resistance, target specificity, and undruggable targets, is being explored .

属性

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBRLAWLPZOMJ-QHVFGHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FKBP12 PROTAC dTAG-13

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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